molecular formula C14H16N2 B10794952 6-(1-Methylpyrrolidin-2-YL)quinoline CAS No. 847248-34-4

6-(1-Methylpyrrolidin-2-YL)quinoline

Cat. No.: B10794952
CAS No.: 847248-34-4
M. Wt: 212.29 g/mol
InChI Key: UFMVKWVVWRCTER-UHFFFAOYSA-N
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Description

rac-6-(1-methylpyrrolidin-2-yl)quinoline: is a compound that belongs to the quinoline family, which is known for its broad spectrum of bioactivity. Quinoline derivatives have been extensively studied due to their significant applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry . The compound rac-6-(1-methylpyrrolidin-2-yl)quinoline is particularly interesting due to its unique structure, which includes a quinoline core and a pyrrolidine ring.

Preparation Methods

The synthesis of rac-6-(1-methylpyrrolidin-2-yl)quinoline can be achieved through various synthetic routes. One common method involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester . This reaction proceeds through a series of steps, including cyclization and functional group transformations, to yield the desired product. Industrial production methods often involve optimizing these reactions to achieve high yields and purity, using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

rac-6-(1-methylpyrrolidin-2-yl)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions, where functional groups on the quinoline ring are replaced with other groups, leading to the formation of various derivatives. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of rac-6-(1-methylpyrrolidin-2-yl)quinoline involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes such as gyrase and topoisomerase IV, converting them into toxic enzymes that fragment bacterial DNA . This interaction disrupts essential cellular processes, leading to the antibacterial effects observed with quinoline compounds. Additionally, the compound may interact with other molecular targets, depending on its specific structure and functional groups .

Properties

CAS No.

847248-34-4

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

6-(1-methylpyrrolidin-2-yl)quinoline

InChI

InChI=1S/C14H16N2/c1-16-9-3-5-14(16)12-6-7-13-11(10-12)4-2-8-15-13/h2,4,6-8,10,14H,3,5,9H2,1H3

InChI Key

UFMVKWVVWRCTER-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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